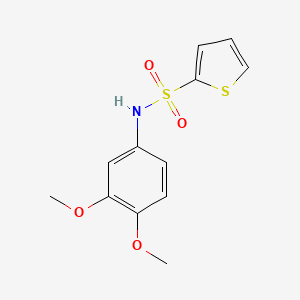

N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide and related compounds often involves complex reactions, including the use of sulfonamide groups and thiophene derivatives. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been described, highlighting the intricate steps involved in producing such sulfonamide derivatives (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed through various techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms and the overall geometry of the molecule, crucial for understanding its reactivity and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can be complex, involving multiple steps and a variety of reactants. These reactions can lead to a range of products with diverse biological activities, as seen in the synthesis and evaluation of sulfonamide derivatives for their inhibitory effects on specific enzymes (Holmes et al., 1994).

Wissenschaftliche Forschungsanwendungen

VEGFR-2 Inhibition and Anticancer Activity

N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide derivatives have been studied for their potential as VEGFR-2 inhibitors, which are crucial in controlling tumor angiogenesis. Ghorab et al. (2016) synthesized novel sulfonamides carrying the 3,4-dimethoxyphenyl moiety, testing their effectiveness against various cancer cell lines. Some compounds demonstrated significant cytotoxic activity and promising VEGFR-2 inhibition, exceeding the efficacy of the reference drug dasatinib in certain cases (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

Inhibitors of Kynurenine 3-Hydroxylase

In the context of neurodegenerative diseases, derivatives of this compound have been explored as inhibitors of kynurenine 3-hydroxylase. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of this enzyme, offering potential therapeutic insights for conditions like Alzheimer's disease (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Tautomerism Studies

The study of tautomerism in sulfonamide derivatives, including those with the 3,4-dimethoxyphenyl moiety, has provided insights into molecular structure and stability. Beuchet et al. (1999) investigated the tautomerism in a 2,4-dichlorobenzenesulfonamide derivative, contributing to the understanding of molecular interactions and crystal structures (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Antituberculosis Activity

This compound derivatives have been researched for their potential in treating tuberculosis. Ghorab et al. (2017) synthesized thiourea derivatives bearing the benzenesulfonamide moiety, showing considerable antimycobacterial activity against Mycobacterium tuberculosis. This work highlighted the importance of molecular modifications to enhance therapeutic efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Carbonic Anhydrase Inhibition

Compounds derived from this compound have shown effectiveness as carbonic anhydrase inhibitors. Holmes et al. (1994) synthesized a series of 4-substituted 2-thiophenesulfonamides, demonstrating significant in vitro inhibition of carbonic anhydrase II, a crucial enzyme in various physiological processes (Holmes, Lee, Wijono, Weinkam, Wheeler, & Garst, 1994).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-16-10-6-5-9(8-11(10)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAJZQQRKMMRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)

![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)

![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)

![3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5652625.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5652635.png)

![2-{2-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5652642.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5652644.png)

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoxaline](/img/structure/B5652648.png)